Famciclovir 8,N2-dimer

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Famciclovir 8,N2-dimer is a synthetic compound derived from famciclovir, an antiviral medication used primarily to treat herpes simplex and herpes zoster infections. The dimer form involves the chemical bonding of two famciclovir molecules, potentially altering its pharmacological properties and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Famciclovir 8,N2-dimer typically involves the following steps:

Starting Materials: Famciclovir and appropriate linking agents.

Reaction Conditions: The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to facilitate the dimerization process.

Catalysts and Reagents: Commonly used reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:

Batch Processing: Conducting the reaction in large reactors with precise control over temperature, pressure, and mixing.

Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain high-purity product.

Quality Control: Ensuring the final product meets stringent pharmaceutical standards through rigorous testing.

化学反应分析

Types of Reactions

Famciclovir 8,N2-dimer can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to yield reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility.

科学研究应用

Synthetic Intermediate

Famciclovir 8,N2-dimer serves as a synthetic intermediate in the production of antiviral agents. Its structural properties allow it to be utilized in the synthesis of other antiviral compounds, potentially enhancing the efficacy or bioavailability of these drugs. The compound's role as an impurity may also provide insights into the purification processes and quality control measures necessary for pharmaceutical manufacturing.

Mechanistic Studies

Research into this compound can contribute to understanding the mechanisms of action of related antiviral compounds. By studying its interactions with viral enzymes and cellular targets, scientists can elucidate how modifications to the famciclovir structure affect antiviral efficacy.

Development of Novel Antivirals

The exploration of this compound may lead to the development of new antiviral agents with improved properties. For instance, derivatives with enhanced stability or bioavailability could be synthesized based on the structural characteristics of this compound.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research provides context for its potential applications:

作用机制

The mechanism of action of Famciclovir 8,N2-dimer involves its conversion to the active triphosphate form, which inhibits viral DNA polymerase. This prevents viral DNA synthesis and replication. The molecular targets include viral thymidine kinase and DNA polymerase, crucial for viral replication.

相似化合物的比较

Similar Compounds

Acyclovir: Another antiviral drug used to treat herpes infections.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Ganciclovir: Used to treat cytomegalovirus infections.

Uniqueness

Famciclovir 8,N2-dimer is unique due to its dimeric structure, which may offer enhanced antiviral activity and different pharmacokinetic properties compared to its monomeric counterparts. This structural modification can lead to improved efficacy and potentially reduced resistance development.

This compound represents a promising compound in antiviral research, with potential applications across various scientific fields. Its unique structure and properties make it a valuable subject for further investigation.

生物活性

Famciclovir 8,N2-dimer is a derivative of famciclovir, a nucleoside analog used primarily in the treatment of herpes virus infections. Its biological activity is closely tied to its conversion to penciclovir, the active form, which exhibits potent antiviral effects. This article delves into the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and relevant research findings.

Famciclovir serves as a prodrug that is rapidly converted into penciclovir within the body. The mechanism involves:

- Phosphorylation : In infected cells, viral thymidine kinase phosphorylates penciclovir to its monophosphate form.

- Conversion to Triphosphate : Host cellular enzymes convert this monophosphate into penciclovir triphosphate.

- Inhibition of Viral DNA Polymerase : Penciclovir triphosphate competes with deoxyguanosine triphosphate, inhibiting herpes virus DNA polymerase and leading to chain termination in viral DNA replication .

This selective action allows for effective targeting of virally infected cells while minimizing effects on uninfected cells.

Antiviral Spectrum

This compound demonstrates significant antiviral activity against:

- Herpes Simplex Virus (HSV-1 and HSV-2) : It effectively reduces viral shedding and accelerates healing in recurrent genital herpes cases.

- Varicella-Zoster Virus (VZV) : It is used in treating shingles and has shown efficacy in reducing postherpetic neuralgia duration .

Clinical Studies

Several studies have highlighted the efficacy of famciclovir in various clinical scenarios:

- Acute Herpes Zoster : In multicenter trials, famciclovir shortened the healing time of lesions and reduced the duration of pain associated with shingles .

- Chronic Hepatitis B : Emerging evidence suggests famciclovir may lower hepatitis B viral DNA levels, indicating potential use in chronic hepatitis B management .

Case Studies

| Case Study | Age | Condition | Treatment | Outcome |

|---|---|---|---|---|

| Case 1 | 54 | HSV-1 HLH | Acyclovir + Supportive Care | Recovery |

| Case 2 | 50 | Fever, Anorexia | Acyclovir + Steroids | Death |

| Case 3 | 57 | Fever | Acyclovir + IVIG + Steroids | Recovery |

| Case 4 | 52 | Fever | Acyclovir + IVIG + Etoposide | Recovery |

These cases illustrate the importance of timely antiviral intervention in managing severe HSV-related conditions .

Pharmacokinetics

The pharmacokinetic profile of famciclovir includes:

- Bioavailability : Approximately 77% after oral administration.

- Half-life : The active metabolite, penciclovir, has a half-life ranging from 4.2 to 4.6 hours.

- Renal Clearance : Primarily eliminated via the kidneys, with significant clearance during hemodialysis .

Safety Profile

Famciclovir is generally well-tolerated, with few significant side effects reported. Common adverse reactions include headache and gastrointestinal disturbances. Monitoring renal function is advised due to its renal clearance pathway .

属性

CAS 编号 |

1797985-90-0 |

|---|---|

分子式 |

C30H40N10O8 |

分子量 |

668.7 g/mol |

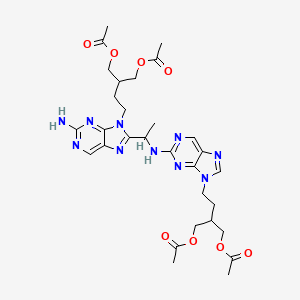

IUPAC 名称 |

[4-[2-[1-[9-[4-acetyloxy-3-(acetyloxymethyl)butyl]-2-aminopurin-8-yl]ethylamino]purin-9-yl]-2-(acetyloxymethyl)butyl] acetate |

InChI |

InChI=1S/C30H40N10O8/c1-17(26-36-25-11-32-29(31)37-28(25)40(26)9-7-23(14-47-20(4)43)15-48-21(5)44)35-30-33-10-24-27(38-30)39(16-34-24)8-6-22(12-45-18(2)41)13-46-19(3)42/h10-11,16-17,22-23H,6-9,12-15H2,1-5H3,(H2,31,32,37)(H,33,35,38) |

InChI 键 |

GSOWWRDUMWXCMD-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=NC2=CN=C(N=C2N1CCC(COC(=O)C)COC(=O)C)N)NC3=NC=C4C(=N3)N(C=N4)CCC(COC(=O)C)COC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。